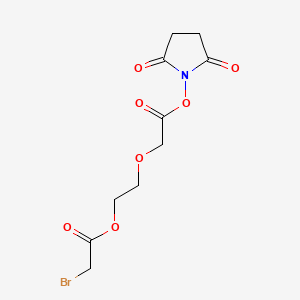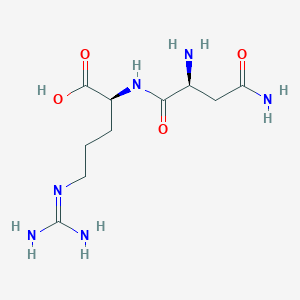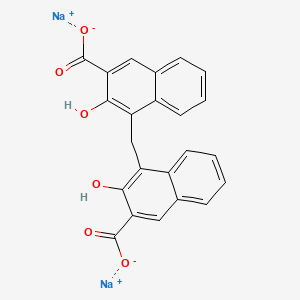
Pamoic acid (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pamoic acid, also known as embonic acid, is a derivative of 2-Naphthoic acid. The disodium salt form of pamoic acid is commonly used in various pharmaceutical applications. It is known for its ability to form salts and esters, referred to as pamoates or embonates . Pamoic acid is characterized by its chemical formula C23H16O6 and a molar mass of 388.375 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pamoic acid can be synthesized through the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde . This reaction typically involves the use of high-pH Tris-HCl buffer and sodium chloride, followed by pH adjustment using hydrochloric acid .
Industrial Production Methods: In industrial settings, pamoic acid disodium salt is produced by dissolving pamoic acid in deionized water and reacting it with sodium hydroxide. The resulting solution is then filtered and dried to obtain the disodium salt form .
Chemical Reactions Analysis
Types of Reactions: Pamoic acid undergoes various chemical reactions, including:
Oxidation: Pamoic acid can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Pamoic acid can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
Pamoic acid disodium acts as a potent agonist for the orphan G protein-coupled receptor GPR35. It induces GPR35 internalization and activates extracellular signal-regulated kinase (ERK) and beta-arrestin2 pathways . This activation leads to various cellular responses, including antinociceptive effects .
Comparison with Similar Compounds
- Cycloguanil pamoate
- Hydroxyzine pamoate
- Imipramine pamoate
- Olanzapine pamoate hydrate
- Oxantel pamoate
- Pyrantel pamoate
- Pyrvinium pamoate
Uniqueness: Pamoic acid disodium is unique due to its high affinity for GPR35 and its ability to activate multiple signaling pathways. This makes it a valuable compound in both pharmacological research and industrial applications .
Properties
Molecular Formula |
C23H14Na2O6 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H16O6.2Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI Key |
YGLLICRFEVEWOZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
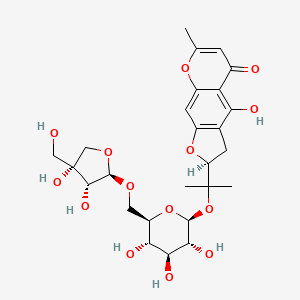
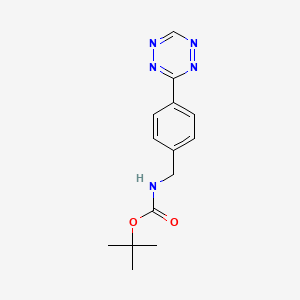
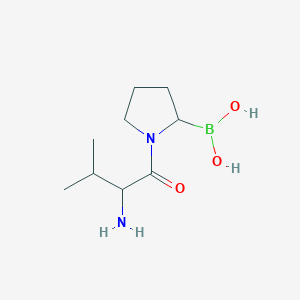
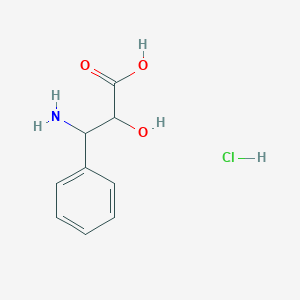


![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
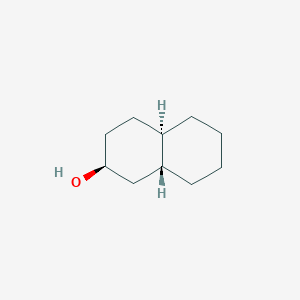
![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
